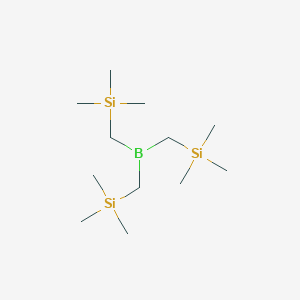

Tris(trimethylsilylmethyl)borane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(trimethylsilylmethyl)borane is a chemical compound with the empirical formula C12H33BSi3 . It has a molecular weight of 272.46 g/mol . This compound is typically packaged under nitrogen in a Sure/Seal™ bottle .

Synthesis Analysis

The synthesis of Tris(trimethylsilylmethyl)borane involves the reaction of trimethylsilyl chloride with boric acid in the presence of a base such as triethylamine . The reaction proceeds via an S(N)2 mechanism, with the trimethylsilyl chloride displacing a hydroxyl group on boric acid .

Molecular Structure Analysis

The molecular structure of Tris(trimethylsilylmethyl)borane is determined by various spectroscopic techniques including IR, MS, and NMR spectroscopy . The InChI string for this compound is InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 .

Chemical Reactions Analysis

Borane reacts with TDM by a sequence of insertion and disproportionation reactions to yield tris(trimethylsilylmethyl)borane . No further addition of TDM occurs. Triallylborane and tris(4-methoxyphenylethyl)borane initiate the copolymerization of TDM and dimethylsulfoxonium methylide .

Physical And Chemical Properties Analysis

Tris(trimethylsilylmethyl)borane has a molecular weight of 272.46 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of this compound are 272.1983108 g/mol . The topological polar surface area of this compound is 0 Ų . It has a heavy atom count of 16 .

Wissenschaftliche Forschungsanwendungen

Lewis Superacid in Plastic Production

Tris(ortho-carboranyl)borane, a similar compound to Tris(trimethylsilylmethyl)borane, is a state-of-art Lewis superacid . It’s more reactive than competing compounds, efficient to access, and safer for the environment . This compound has applications in the production of most common plastics . It’s more efficient to produce, safer for the environment, and could potentially save billions of dollars in manufacturing costs .

Catalyst in Organic Synthesis

Boron-based catalysis has been gaining increasing traction in the field of organic synthesis . The use of halogenated triarylboranes as main group Lewis acid catalysts is an attractive strategy . They have been applied in a growing number of transformations over the years, where they may perform comparably or even better than the gold standard catalysts .

Borane Synthesis

Borane synthesis is a critical area of research, with methods focusing especially on tris(pentafluorophenyl)-borane [B(C6F5)3], and other halogenated triarylboranes . These boron Lewis acids employed as catalysts can unlock a plethora of unprecedented chemical transformations or improve the efficiency of existing reactions .

Reactivity with Lewis Bases

The reactivity of tris(ortho-carboranyl)borane with Lewis bases reveals only small bases bind . This tremendous bulk and Lewis acidity is leveraged in frustrated Lewis pair Si–H cleavage with a wider range of Lewis bases and greater efficacy than B(C6F5)3 .

Environmental Impact

One of the significant advantages of using tris(ortho-carboranyl)borane is its environmental impact. Unlike other approaches to making strong Lewis acids, which require environmentally harmful fluorine atoms that never degrade in nature, the route to make tris(ortho-carboranyl)borane uses a simple one-step process and only three commercially available chemicals .

Cost Efficiency

The production of tris(ortho-carboranyl)borane is cost-efficient. It’s synthesized in one step, making it more efficient to produce and could potentially save billions of dollars in manufacturing costs .

Eigenschaften

IUPAC Name |

bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPOQJIKZNUOBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33BSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408244 |

Source

|

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trimethylsilylmethyl)borane | |

CAS RN |

18077-26-4 |

Source

|

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilylmethyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)